

Elucidation of the Molecular Structure of 1-(3-Nitrophenylsulfonyl)pyrrolidine: A Technical Guide

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Compound of Interest

Compound Name:	1-(3-Nitrophenylsulfonyl)pyrrolidine
Cat. No.:	B182006

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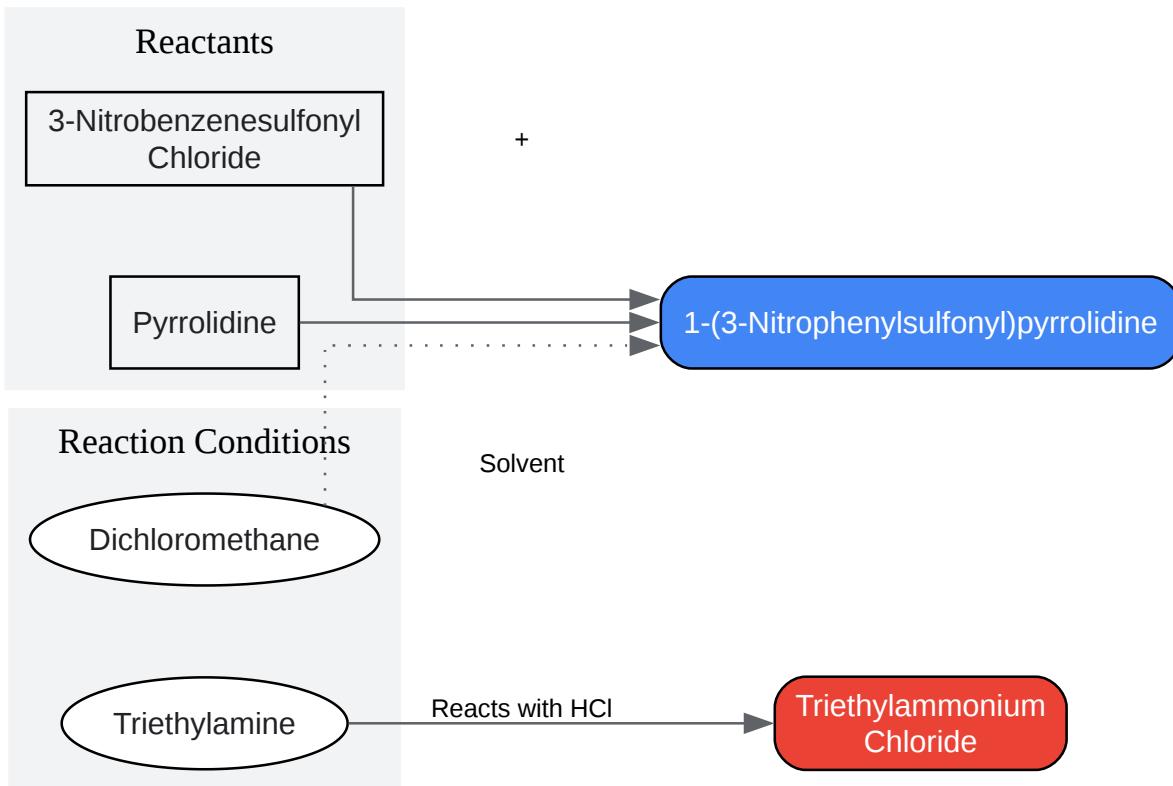
This technical guide provides a comprehensive overview of the structural elucidation of **1-(3-nitrophenylsulfonyl)pyrrolidine**, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of the molecule's synthesis, and its spectroscopic and spectrometric characteristics. While experimental data for this specific compound is not readily available in public databases, this guide presents a thorough predictive analysis based on established principles of organic chemistry and spectroscopy.

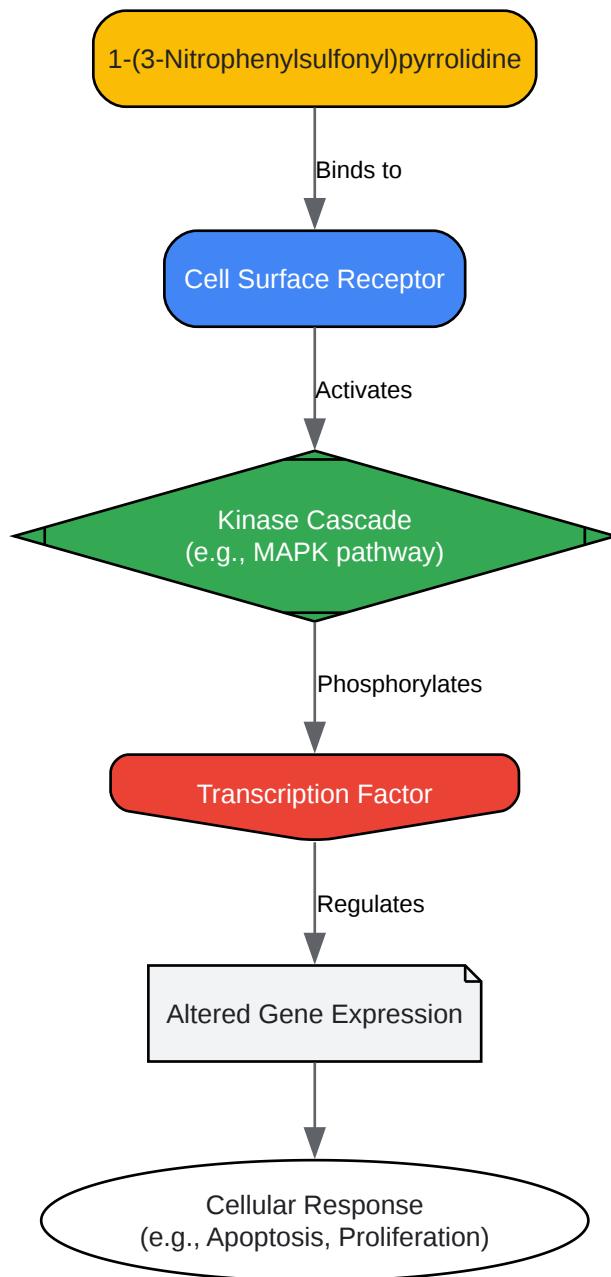
Introduction

1-(3-Nitrophenylsulfonyl)pyrrolidine is a sulfonamide derivative incorporating a pyrrolidine ring and a 3-nitrophenyl group. The presence of the electron-withdrawing nitro group and the sulfonyl moiety, combined with the saturated heterocyclic pyrrolidine ring, imparts unique chemical properties to the molecule, making it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural confirmation is the cornerstone of any research and development involving such compounds. This guide outlines the standard experimental procedures and expected data for the complete structural characterization of **1-(3-nitrophenylsulfonyl)pyrrolidine**.

Synthesis and Reaction Pathway

The synthesis of **1-(3-nitrophenylsulfonyl)pyrrolidine** is typically achieved through a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and pyrrolidine.^[1] The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.^[1]





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References

- 1. IR _2007 [uanlch.vscht.cz]
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